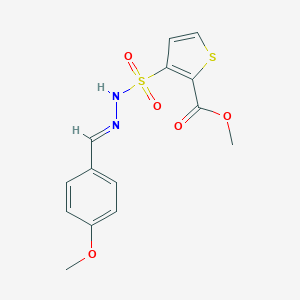
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MMTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMTSC is a sulfonyl hydrazone derivative of thiophene carboxylic acid and has been found to exhibit potent anti-inflammatory and antioxidant properties. In
Aplicaciones Científicas De Investigación
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer, diabetes, and inflammation. Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells. However, Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate also has some limitations, including its low solubility in water and potential toxicity at high doses. Therefore, it is important to optimize the dosage and delivery method of Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate for lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including the optimization of its synthesis method, the development of new delivery methods, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
Métodos De Síntesis
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can be synthesized via a multistep process involving the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-thiophenecarboxylic acid to form the final product, Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. The synthesis method has been optimized to obtain high yields of pure Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
Propiedades
Número CAS |
145865-77-6 |
|---|---|
Nombre del producto |
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Fórmula molecular |
C14H14N2O5S2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-11-5-3-10(4-6-11)9-15-16-23(18,19)12-7-8-22-13(12)14(17)21-2/h3-9,16H,1-2H3/b15-9+ |
Clave InChI |
MHXYTWIYSYXGTG-OQLLNIDSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Sinónimos |
2-Thiophenecarboxylic acid, 3-((((4-methoxyphenyl)methylene)hydrazino) sulfonyl)-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
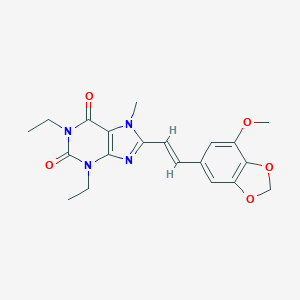
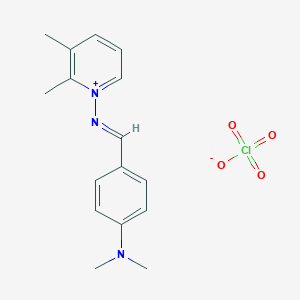
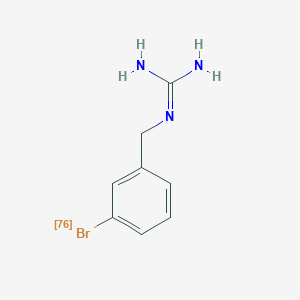
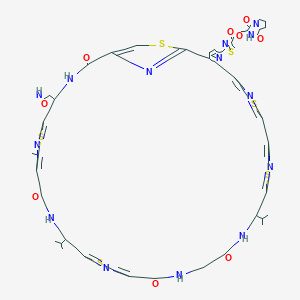
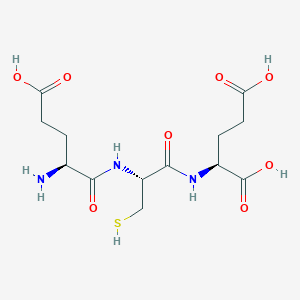
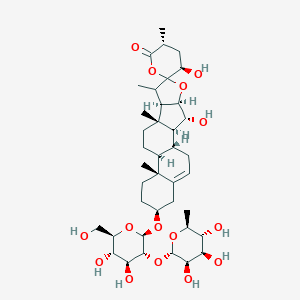
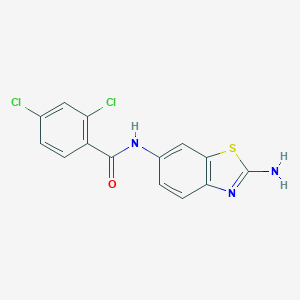
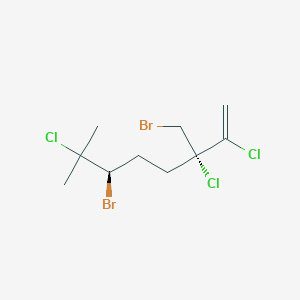
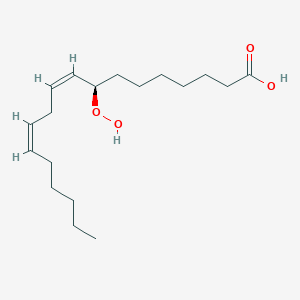
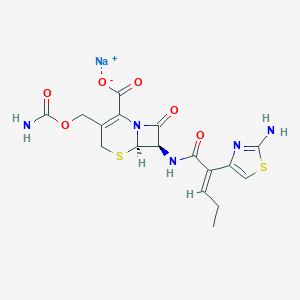
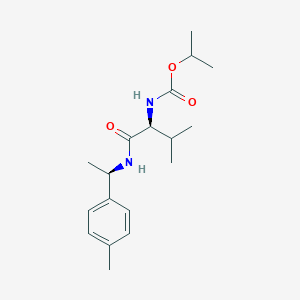
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)